
Paracetamol glucuronide potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paracetamol glucuronide potassium salt is a metabolite of paracetamol, also known as acetaminophen. It is formed when paracetamol undergoes glucuronidation, a process where glucuronic acid is added to the molecule, making it more water-soluble and easier to excrete from the body. This compound is significant in pharmacology and toxicology as it represents one of the primary pathways for paracetamol metabolism and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paracetamol glucuronide potassium salt involves the glucuronidation of paracetamol. This process typically occurs in the liver, where the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the reaction. In a laboratory setting, the synthesis can be achieved by reacting paracetamol with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of UGT enzymes .
Industrial Production Methods
Industrial production of this compound is less common compared to its synthesis in biological systems. it can be produced using bioreactors that mimic the enzymatic conditions found in the liver. This involves the use of recombinant UGT enzymes and UDPGA, with the reaction being carried out under controlled pH and temperature conditions to optimize yield .
Chemical Reactions Analysis
Types of Reactions
Paracetamol glucuronide potassium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and releasing free paracetamol and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological pH and temperature conditions.
Major Products Formed
Hydrolysis: Paracetamol and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Paracetamol glucuronide potassium salt is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of paracetamol in humans and animals.
Toxicology: Investigating the detoxification pathways of paracetamol and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of paracetamol and its metabolites in biological samples.
Drug Development: Understanding the metabolic pathways of new drugs that undergo glucuronidation.
Mechanism of Action
Paracetamol glucuronide potassium salt does not exert pharmacological effects directly. Instead, it represents a detoxification pathway for paracetamol. The glucuronidation process increases the water solubility of paracetamol, facilitating its excretion via urine. This process involves the enzyme UGT, which transfers glucuronic acid from UDPGA to paracetamol, forming the glucuronide conjugate .
Comparison with Similar Compounds
Similar Compounds
Paracetamol sulfate potassium salt: Another major metabolite of paracetamol formed through sulfation.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Uniqueness
Paracetamol glucuronide potassium salt is unique due to its role in the detoxification and excretion of paracetamol. Unlike morphine-6-glucuronide, which retains pharmacological activity, this compound is inactive and primarily serves to facilitate the elimination of paracetamol from the body .
Properties
Molecular Formula |
C14H16KNO8 |
|---|---|
Molecular Weight |
365.38 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.K/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
InChI Key |
APJWUHXDNCBXPX-CYRSAHDMSA-M |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



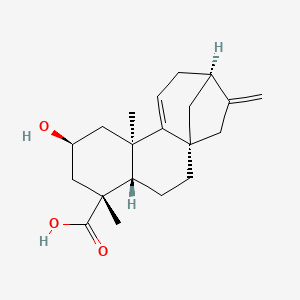
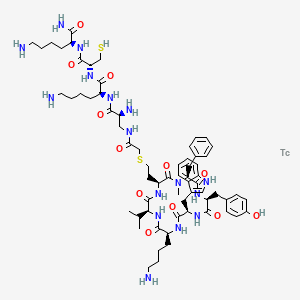
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
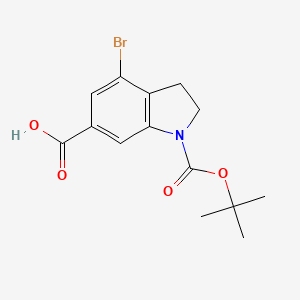
![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)
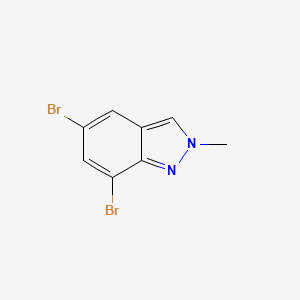

![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)
![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)

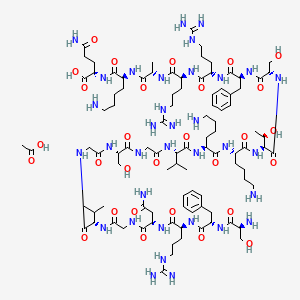
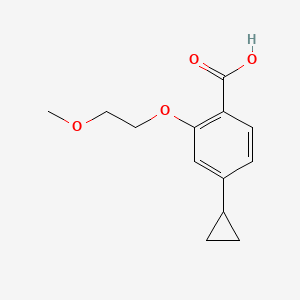
![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
